molecular formula C7H8FNO B1290281 4-(Aminomethyl)-3-fluorophenol CAS No. 754971-62-5

4-(Aminomethyl)-3-fluorophenol

Cat. No.: B1290281
CAS No.: 754971-62-5
M. Wt: 141.14 g/mol
InChI Key: VPSAMJPQAGOBGM-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

In organic synthesis, 4-(aminomethyl)-3-fluorophenol serves as a crucial building block for constructing more complex molecular architectures. smolecule.com The amino and hydroxyl groups offer reactive sites for a variety of chemical transformations, including acylation, alkylation, and etherification. ontosight.ai These reactions allow for the facile introduction of diverse functionalities, enabling the synthesis of a wide array of derivatives.

The field of medicinal chemistry has shown considerable interest in this compound and its analogues. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule. researchgate.net Fluorine substitution is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.netacs.org The aminomethylphenol core is a recognized pharmacophore found in various biologically active compounds.

Overview of Aromatic Aminomethyl and Fluorophenol Subclasses

Aromatic Aminomethyl Compounds: This class of compounds is characterized by an aminomethyl group (-CH2NH2) attached to an aromatic ring. They are prevalent in a multitude of natural products and synthetic molecules with diverse biological activities. The aminomethyl moiety can participate in crucial interactions with biological macromolecules, such as enzymes and receptors. smolecule.com The synthesis of aromatic aminomethyl compounds can be achieved through various methods, including the Mannich reaction and the reduction of nitriles or amides. frontiersin.orgacs.org

Fluorophenol Subclasses: Fluorophenols are aromatic alcohols where one or more hydrogen atoms on the benzene (B151609) ring are substituted with fluorine. The position of the fluorine atom significantly impacts the compound's properties. For instance, the electron-withdrawing nature of fluorine can alter the acidity of the phenolic hydroxyl group. mdpi.com Fluorophenols are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.com The introduction of fluorine can lead to compounds with improved efficacy and metabolic profiles. researchgate.net

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₇H₈FNO
Molecular Weight 153.14 g/mol
CAS Number 754971-62-5

Table 1: Chemical and Physical Properties of this compound. nih.gov

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reduction of the corresponding nitro compound, 3-fluoro-4-nitrophenol (B151681). This reduction can be effectively carried out using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com

Another patented approach describes the synthesis starting from p-nitrophenol. This multi-step process involves catalytic hydrogenation to form p-aminophenol, followed by a sulfonation reaction. A subsequent fluorine substitution at the 3-position and a final desulfonation step yield the target compound. chemicalbook.com A different patented method utilizes o-fluoronitrobenzene as the starting material, which undergoes hydrogenation to produce 4-amino-3-fluorophenol (B140874). google.com

Research Findings

Research has highlighted the utility of fluorinated phenols and aminomethyl compounds in drug discovery. For instance, the introduction of fluorine ortho to a hydroxyl or amino group can influence intramolecular hydrogen bonding, thereby affecting properties like cell permeability. acs.org Studies on related fluorinated compounds have demonstrated their potential as inhibitors of various enzymes, underscoring the importance of the fluorine substituent in modulating biological activity. nih.gov The aminomethyl group is a key feature in compounds designed to interact with specific biological targets, and its presence in this compound makes it a valuable scaffold for developing new therapeutic agents. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAMJPQAGOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610095
Record name 4-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754971-62-5
Record name 4-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functional Group Transformations of 4 Aminomethyl 3 Fluorophenol

Reactivity Profile of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) on the aromatic ring is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. libretexts.orgbyjus.com This electronic enrichment makes the phenolic ring highly susceptible to electrophilic attack and also influences the reactivity of the hydroxyl group itself. solubilityofthings.comtutoring-blog.co.uk

Esterification and Etherification Reactions

The phenolic hydroxyl group can readily undergo esterification and etherification, two fundamental transformations for this functional class.

Esterification: Phenols can be converted to their corresponding esters through reaction with acylating agents such as acid anhydrides or acyl chlorides. For instance, the reaction of a phenol (B47542) with acetic anhydride, often under catalyst-free conditions or with mild base catalysis, yields a phenyl acetate. libguides.commdpi.com In the case of 4-(aminomethyl)-3-fluorophenol, the aminomethyl group would likely require protection (e.g., as a carbamate) prior to esterification to prevent competitive N-acylation.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. libguides.com The acidity of the phenolic proton is enhanced by the electron-withdrawing fluorine atom, facilitating the formation of the phenoxide. However, the aminomethyl group may be alkylated under these conditions, necessitating a protection strategy.

Reaction TypeTypical ReagentsProduct TypePotential Considerations
EsterificationAcetic Anhydride, Benzoyl ChloridePhenolic EsterChemoselectivity (N-acylation vs. O-acylation)
Etherification (Williamson)Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Phenolic EtherChemoselectivity (N-alkylation vs. O-alkylation)

Influence on Nucleophilic Reactivity

The nucleophilicity of the phenolic hydroxyl group is generally modest but can be significantly enhanced by deprotonation to the phenoxide ion. The presence of the fluorine atom ortho to the hydroxyl group is of particular interest. While fluorine is strongly electron-withdrawing through its inductive effect, it can also donate electron density through resonance. Some studies have indicated that an ortho-fluoro substituent can, in fact, increase the nucleophilic reactivity of a phenolic group in reactions like methylation. tandfonline.com This is attributed to through-space interactions and the ability of the fluorine to stabilize developing positive charge at the reaction center. Conversely, the transformation of the phenol into its phenoxyl radical via oxidation can render the aromatic ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). nih.govosti.gov

Reactivity Profile of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is essentially a primary benzylamine (B48309) derivative. Its reactivity is centered on the nucleophilicity of the nitrogen atom's lone pair of electrons.

Acylation, Alkylation, and Diazotization Reactions

Acylation: Primary amines are readily acylated by reaction with acyl chlorides or anhydrides to form amides. In aqueous media, the amino group exhibits significantly greater reactivity in acylation modifications compared to a primary hydroxyl group, suggesting that selective N-acylation of this compound would be feasible under controlled conditions. sit.edu.cn

Alkylation: The nucleophilic nitrogen can attack alkyl halides to form secondary and tertiary amines. However, this method often leads to over-alkylation, producing a mixture of products. masterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination.

Diazotization: The reaction of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts is a cornerstone of aromatic chemistry. However, for aliphatic amines like the aminomethyl group, the resulting aliphatic diazonium salts are highly unstable. nih.gov They tend to decompose immediately, forming a carbocation that can lead to a mixture of substitution, elimination, and rearrangement products, making this pathway generally less useful for synthetic purposes compared to its aromatic counterpart. nih.govstackexchange.com

Reaction TypeTypical ReagentsProduct TypeKey Features
AcylationAcyl Chloride, Acid AnhydrideN-Acyl derivative (Amide)Generally a facile and high-yielding reaction.
AlkylationAlkyl HalideSecondary/Tertiary AmineProne to over-alkylation; reductive amination is preferred for control.
DiazotizationNaNO₂, HCl (aq)Unstable Aliphatic Diazonium SaltLeads to a mixture of products; not synthetically useful.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of substituted amines. masterorganicchemistry.comunacademy.com It involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org this compound can serve as the amine component in this reaction. For example, its reaction with an aldehyde in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield a secondary amine. masterorganicchemistry.com This method avoids the issue of over-alkylation common with direct alkylation using alkyl halides. The choice of reducing agent is crucial; it must be mild enough not to reduce the starting aldehyde or ketone but reactive enough to reduce the intermediate imine. masterorganicchemistry.comunacademy.com

Influence of Fluorine Substitution on Aromatic Reactivity

The fluorine atom at the 3-position significantly modulates the reactivity of the aromatic ring. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). tandfonline.com

Electrophilic Aromatic Substitution (EAS): The strong inductive effect deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, the resonance effect, combined with the powerful activating effect of the hydroxyl group, still directs incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 6, and 4). Since the 4-position is occupied, and the 2-position is sterically hindered by the adjacent fluorine, electrophilic substitution would be expected to occur predominantly at the 6-position. The fluorine atom's presence generally makes electrophilic substitution reactions more sluggish. solubilityofthings.comtutoring-blog.co.uk

Nucleophilic Aromatic Substitution (SNAr): Electron-withdrawing groups activate an aromatic ring towards nucleophilic substitution. While a single fluorine atom is generally not sufficient to promote SNAr on its own, its deactivating effect can become significant in concert with other factors. libretexts.org For instance, if the phenolic hydroxyl group were converted into a better leaving group, or if additional activating groups were present, the fluorine could facilitate nucleophilic attack. The electron-withdrawing nature of fluorine also increases the acidity of the phenolic proton compared to phenol itself. tandfonline.comvaia.com

Effect of Fluorine SubstitutionDescriptionImpact on Reactivity
Inductive Effect (-I)Withdrawal of electron density through the sigma bond framework.Deactivates the ring towards EAS, increases acidity of the phenolic proton.
Resonance Effect (+R)Donation of electron density into the pi-system via lone pairs.Directs incoming electrophiles to ortho and para positions.
Overall Aromatic ReactivityThe inductive effect generally outweighs the resonance effect, making the ring less nucleophilic than phenol but still reactive due to the -OH group.Modulates regioselectivity and reaction rates for both electrophilic and nucleophilic substitutions.

Electron-Withdrawing Effects on Reactivity (e.g., nucleophilic aromatic substitution)

The chemical reactivity of the benzene ring in this compound is modulated by the electronic effects of its three substituents: the fluorine atom, the hydroxyl group (-OH), and the aminomethyl group (-CH₂NH₂). The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring.

However, the primary influence of the strong electron-withdrawing fluorine atom is most evident in the context of nucleophilic aromatic substitution (SNAr). Generally, aromatic rings are electron-rich and thus resistant to attack by nucleophiles. For SNAr to occur, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, the fluorine atom itself could potentially serve as the leaving group in an SNAr reaction. The rate of SNAr is highly dependent on the position of electron-withdrawing groups relative to the leaving group; they are most effective when located at the ortho or para positions. masterorganicchemistry.com In this molecule, the strongly electron-donating hydroxyl group is positioned para to the fluorine atom. This arrangement is unfavorable for SNAr, as the +R effect of the hydroxyl group would destabilize the anionic Meisenheimer complex, thereby increasing the energy barrier for the substitution reaction. The reaction is generally accelerated by electron-withdrawing groups and decelerated by electron-donating groups. libretexts.org

Table 1: Electronic Effects of Substituents on the Aromatic Ring
Substituent GroupPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on SNAr at C3 (Fluoro Position)
-FC3Strongly WithdrawingWeakly DonatingLeaving Group
-OHC1WithdrawingStrongly DonatingDeactivating (Destabilizes Meisenheimer Complex)
-CH₂NH₂C4Weakly WithdrawingActivating (via hyperconjugation/induction)Weakly Deactivating

Modulation of Hydrogen Bond Donor Ability

The capacity of a molecule to act as a hydrogen bond donor is crucial for its intermolecular interactions. This compound possesses two functional groups capable of donating hydrogen bonds: the phenolic hydroxyl group (-OH) and the primary amine of the aminomethyl group (-NH₂). nih.gov

The hydrogen bond donor strength of the phenolic hydroxyl group is significantly enhanced by the presence of the adjacent fluorine atom. Due to its strong inductive electron-withdrawing effect, the fluorine atom pulls electron density away from the neighboring carbon and, consequently, from the attached hydroxyl group. This polarization of the O-H bond increases the partial positive charge on the hydrogen atom, making it a more potent hydrogen bond donor. This effect also increases the acidity (lowers the pKa) of the phenol, as the resulting phenoxide conjugate base is stabilized by the electron-withdrawing substituent. libretexts.org

The aminomethyl group's primary amine also functions as a hydrogen bond donor. The influence of the fluorine atom on the -NH₂ group is less pronounced because it is located in the meta position, and inductive effects weaken with distance. Nonetheless, a modest electron-withdrawing effect is still exerted, which can slightly increase the hydrogen bond donating strength of the N-H bonds compared to an unsubstituted analogue.

According to the PubChem database, the molecule has a hydrogen bond donor count of two, corresponding to the -OH and -NH₂ groups, and a hydrogen bond acceptor count of three, corresponding to the oxygen, nitrogen, and fluorine atoms. nih.gov The fluorine atom, while primarily known for its electron-withdrawing nature, can also act as a weak hydrogen bond acceptor. researchgate.net

Table 2: Hydrogen Bonding Properties of this compound
PropertyValueContributing Functional GroupsSource
Hydrogen Bond Donor Count2Phenolic -OH, Amino -NH₂ nih.gov
Hydrogen Bond Acceptor Count3Phenolic -OH, Amino -NH₂, Fluoro -F nih.gov
Key Donor GroupPhenolic -OHAcidity enhanced by ortho-fluoro group libretexts.org
Secondary Donor GroupAmino -NH₂Slightly influenced by meta-fluoro group

Structure Activity Relationships Sar in Substituted Aminomethyl Phenols

Impact of Fluorine Atom on Physicochemical and Biological Properties

The introduction of a fluorine atom into a molecule is a widely used strategy in medicinal chemistry to enhance its properties. tandfonline.comnumberanalytics.com Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a compound's physicochemical and biological profile. tandfonline.commdpi.com

Influence on pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine significantly impacts the acidity or basicity (pKa) of nearby functional groups. tandfonline.combohrium.com When placed near a basic amine, fluorine can lower its pKa, making it less basic. tandfonline.commdpi.com This reduction in basicity can improve bioavailability by facilitating better membrane permeation of the compound. tandfonline.com The pKa of an ionizable center in a drug molecule influences its lipophilic profile, which in turn affects solubility, permeability, and protein binding. researchgate.net

The effect of fluorine on lipophilicity, often measured as the logarithm of the partition coefficient (logP), is complex and depends on the molecular scaffold. mdpi.comresearchgate.net While substituting a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity, this is not always the case. bohrium.com However, for compounds containing basic nitrogen atoms, fluorination often results in an increased distribution coefficient (logD) at physiological pH due to the reduction in the amine's basicity. bohrium.com This increased lipophilicity can lead to better absorption and potency. nih.gov

Impact of Fluorine Substitution on Physicochemical Properties
PropertyEffect of FluorinationConsequence
pKa (of nearby amine)DecreasesReduced basicity, potentially improved bioavailability tandfonline.commdpi.com
Lipophilicity (logP/logD)Generally increasesEnhanced membrane permeation and absorption nih.govnih.gov

Enhancement of Metabolic Stability

A key advantage of incorporating fluorine into drug candidates is the enhancement of metabolic stability. tandfonline.comnumberanalytics.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450. tandfonline.comnih.gov By strategically placing a fluorine atom at a metabolically vulnerable site, the rate of metabolism can be slowed or blocked, leading to a longer half-life and more consistent drug levels in the body. numberanalytics.commdpi.com

This "metabolic blocking" strategy has been successfully employed in numerous drug discovery programs. bohrium.comnih.gov Even when not directly at the site of metabolic attack, the inductive effects of a distal fluorine atom can influence the metabolic fate of a molecule. tandfonline.com

Membrane Permeation Effects

The ability of a drug to permeate biological membranes is critical for its absorption and distribution. Fluorination can enhance membrane permeability through its influence on lipophilicity. tandfonline.comresearchgate.net An increase in lipophilicity generally correlates with improved partitioning into cell membranes. nih.gov Studies have shown a strong correlation between octanol-water partition coefficients (logP) and membrane molar partitioning coefficients (logK p) for series of fluorinated compounds, indicating that modulations in lipophilicity due to fluorination translate to changes in membrane permeability. nih.gov

The introduction of fluorine can lead to a significant increase in cell penetration. tandfonline.com This is often attributed to the increased lipophilicity of the fluorinated molecule. tandfonline.com Therefore, the strategic placement of fluorine in a compound like 4-(Aminomethyl)-3-fluorophenol can be expected to enhance its ability to cross cellular barriers.

Biological Property Enhancement by Fluorination
Biological PropertyEffect of FluorinationMechanism
Metabolic StabilityIncreasedStronger C-F bond resists enzymatic cleavage tandfonline.comnih.gov
Membrane PermeationEnhancedIncreased lipophilicity facilitates partitioning into membranes tandfonline.comresearchgate.netnih.gov

Functional Group Reorientation and its Effects on Biological Activity

The introduction of a substituent like fluorine can also influence the preferred conformation of a molecule. bohrium.com This conformational bias is a result of the steric and electronic effects of the fluorine atom. bohrium.com Even a single fluorine atom can significantly alter the three-dimensional shape of a molecule, which can have profound implications for its interaction with a biological target. bohrium.com

In the case of substituted aminomethyl phenols, the orientation of the aminomethyl group relative to the phenol (B47542) ring and other substituents is critical for biological activity. The introduction of a fluorine atom ortho to the aminomethyl group in this compound can be expected to influence the rotational barrier of the aminomethyl group. This reorientation can affect how the molecule fits into a binding pocket of a protein, potentially leading to altered potency or selectivity.

For example, in a series of PDE9 inhibitors, the introduction of fluorine was found to influence two acid-base functionalities simultaneously, both of which were involved in P-glycoprotein (Pgp) recognition. nih.gov This highlights how a single atomic substitution can have complex and multifactorial effects on the biological activity of a molecule by altering the orientation and electronic properties of key functional groups.

Role in Chemical Biology and Medicinal Chemistry Research

Scaffold for the Design of Bioactive Molecules

The utility of 4-(Aminomethyl)-3-fluorophenol as a molecular scaffold is rooted in its combination of functional groups that allow for diverse chemical modifications. smolecule.com The presence of both an amine and a phenol (B47542) group makes it a valuable intermediate for a wide range of organic syntheses, enabling the construction of more complex molecules. smolecule.com Medicinal chemists utilize such scaffolds to systematically explore structure-activity relationships (SAR) and optimize compounds for desired biological effects.

Development of Fluorinated Derivatives for Enhanced Bioactivity

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance bioactivity. The fluorine atom in this compound can significantly alter the physicochemical properties of resulting derivatives. These modifications can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets. smolecule.com

Fluorine's high electronegativity can influence the acidity of the adjacent phenolic hydroxyl group and the basicity of the aminomethyl group, which can be critical for molecular interactions with enzymes and receptors. While specific research detailing further fluorination of this compound is limited, the initial fluorine atom provides a foundation for creating analogues with potentially superior pharmacokinetic and pharmacodynamic profiles. The synthesis of derivatives from related 4-aminophenol (B1666318) structures has been shown to yield compounds with a broad spectrum of biological activities, including antimicrobial and antidiabetic effects, underscoring the potential of this molecular framework. mdpi.comnih.gov

Bioisosteric Applications (e.g., as carboxylic acid surrogates)

A key application of fluorinated phenols in medicinal chemistry is their use as bioisosteres for other functional groups, most notably carboxylic acids. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The fluorinated phenol moiety can mimic the acidic proton and hydrogen-bonding capabilities of a carboxylic acid while introducing greater lipophilicity.

This principle was demonstrated in a study involving 4-(aminomethyl)-2,6-difluorophenol, a closely related analogue. This compound was synthesized to act as a more lipophilic bioisostere of gamma-aminobutyric acid (GABA), where the difluorophenol group replaces the carboxylic acid moiety of GABA. The resulting compound was found to be an inhibitor of gamma-aminobutyric acid aminotransferase, confirming that the fluorinated phenol group can effectively substitute for a carboxylic acid to modulate the biological and physical properties of a drug candidate.

Exploration of Potential Biological Interactions (In Vitro/In Vivo Models, excluding human clinical trial data)

The this compound scaffold is a promising starting point for developing molecules that can interact with various biological targets. Its aminomethyl and phenol groups can participate in hydrogen bonding, ionic interactions, and other non-covalent forces that govern ligand-receptor binding. smolecule.com

Interaction with Enzymes and Receptors

While comprehensive screening data for this compound itself is not widely published, the broader class of aminophenols has been extensively used to synthesize derivatives targeting numerous enzymes and receptors. For instance, derivatives of 4-aminophenol have been synthesized and evaluated for antimicrobial and antidiabetic activities, demonstrating significant inhibition of enzymes like α-amylase and α-glucosidase in vitro. nih.gov These studies highlight the potential of the core aminophenol structure to serve as a foundation for enzyme inhibitors. mdpi.comnih.gov

Inhibition of Specific Enzyme Classes (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase)

Research into the inhibitory activity of phenol derivatives has provided specific insights into their potential biological effects.

Carbonic Anhydrase: Phenols are a known class of carbonic anhydrase (CA) inhibitors. They function by anchoring to the zinc-coordinated water molecule within the enzyme's active site. Studies on bacterial α-carbonic anhydrases have shown that various substituted phenols, including aminophenols, can act as effective inhibitors. For example, 3-aminophenol (B1664112) and 3-amino-4-chlorophenol (B96853) have demonstrated inhibitory activity against the CA from Neisseria gonorrhoeae with Kᵢ values in the low micromolar range. Although a direct analogue, 3-chloro-4-aminophenol, was found to be a weak inhibitor of Trypanosoma cruzi carbonic anhydrase, this still confirms an interaction with the enzyme. This body of research suggests that this compound is a plausible candidate for CA inhibition.

Table 1: Inhibitory Activity of Phenol Analogs against Bacterial Carbonic Anhydrases

Compound Target Enzyme Inhibition Constant (Kᵢ) in µM
Phenol NgCAα 0.6
3-Aminophenol NgCAα 1.7
3-Amino-4-chlorophenol NgCAα 1.7
Phenol VchCAα 1.2

Data sourced from studies on carbonic anhydrases from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα).

Acetylcholinesterase and Butyrylcholinesterase: While direct inhibition data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not available, derivatives of the closely related 4-[(diethylamino)methyl]-phenol scaffold have been designed and synthesized as potent cholinesterase inhibitors. Certain compounds from this series showed strong inhibitory activity, particularly with selectivity towards BChE. This indicates that the (aminomethyl)phenol framework is a suitable starting point for developing inhibitors for these key enzymes involved in cholinergic neurotransmission.

Applications in Drug Discovery and Development Pipeline (Pre-clinical Focus)

In the preclinical drug discovery pipeline, scaffold molecules like this compound are essential tools. They serve as starting points for the synthesis of compound libraries, which are then screened for activity against a specific biological target. Promising "hits" from these screens undergo a process of lead optimization, where the scaffold is systematically modified to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

The presence of multiple reactive sites on this compound allows medicinal chemists to readily create a diverse range of analogues. Its fluorinated nature is particularly advantageous, as metabolic stability and bioavailability are key parameters assessed during preclinical development. A compound that emerges from such an optimization program, built upon this scaffold, would then undergo further in vitro and in vivo testing to establish a proof of concept before being considered for clinical development.

Design and Synthesis of Compound Libraries

The strategic incorporation of fluorine atoms into molecular scaffolds is a widely utilized tactic in medicinal chemistry to enhance the pharmacological profiles of drug candidates. nbinno.com The compound this compound serves as a valuable building block in this context, offering multiple reactive sites for the generation of diverse compound libraries. Its utility stems from the presence of an aminomethyl group, a hydroxyl group, and a fluorine-substituted aromatic ring, which can be selectively modified to explore a wide chemical space.

The design of compound libraries centered around the this compound scaffold often involves a systematic variation of substituents at its reactive positions. This approach allows for the exploration of structure-activity relationships (SAR) and the optimization of desired biological activities. For instance, the aminomethyl group can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of side chains. The phenolic hydroxyl group can be etherified or esterified to modulate lipophilicity and hydrogen bonding capacity.

A common strategy in the synthesis of such libraries is parallel synthesis, where a core scaffold is reacted with a set of diverse building blocks in a spatially separated manner, leading to a large number of individual compounds. For example, the aminomethyl group of this compound can be reacted with a library of carboxylic acids using amide coupling reagents to generate a library of amides. Similarly, the hydroxyl group can be reacted with a library of alkyl halides to produce a library of ethers.

The fluorinated phenyl ring of this compound is a key feature that is often retained in library design. The fluorine atom can influence the compound's pKa, lipophilicity, and metabolic stability, making it a desirable feature in drug discovery. chemicalbook.com The electronic effects of the fluorine atom can also impact the reactivity of the other functional groups, which needs to be considered during the design and synthesis of compound libraries.

Below is an interactive data table summarizing the key reactive sites of this compound and common reactions used in compound library synthesis.

Reactive SiteCommon ReactionsPurpose of Modification
Aminomethyl GroupAcylation, Alkylation, Reductive AminationIntroduction of diverse side chains to explore SAR
Hydroxyl GroupEtherification, EsterificationModulation of lipophilicity and hydrogen bonding
Aromatic RingRetained for its fluorine substituentTo enhance metabolic stability and influence pKa

Strategies for Optimizing Pharmacokinetic and Pharmacodynamic Profiles

The optimization of pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-target interaction) profiles is a critical aspect of drug discovery. The this compound scaffold provides a versatile platform for fine-tuning these properties through structural modifications.

Pharmacokinetic Optimization:

The physicochemical properties of derivatives of this compound can be modulated to improve their pharmacokinetic profiles. For instance, lipophilicity, a key determinant of drug absorption and distribution, can be adjusted by modifying the substituents on the aminomethyl and hydroxyl groups. Increasing lipophilicity can enhance membrane permeability but may also lead to increased metabolic clearance and off-target effects. Therefore, a balance must be struck to achieve an optimal pharmacokinetic profile. nih.gov

The fluorine atom in the this compound scaffold often contributes to improved metabolic stability by blocking potential sites of metabolism. chemicalbook.com This can lead to a longer half-life and improved bioavailability. However, the metabolic fate of the entire molecule must be considered, and modifications at other positions may be necessary to mitigate any remaining metabolic liabilities.

Computational tools are increasingly used to predict the ADME properties of virtual compounds before their synthesis. nih.gov These in silico models can help prioritize the synthesis of compounds with a higher probability of possessing favorable pharmacokinetic profiles, thereby saving time and resources.

Pharmacodynamic Optimization:

The pharmacodynamic properties of compounds derived from this compound are optimized by modifying their structure to enhance their interaction with the biological target. This is typically guided by structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their structural features.

For example, if the aminomethyl group is found to be important for target binding, modifications to this group will be focused on maximizing this interaction. This could involve introducing specific functional groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target protein. Similarly, if the phenolic hydroxyl group is involved in a key interaction, its modification will be carefully considered to maintain or enhance this interaction.

The following interactive data table outlines common strategies for optimizing the pharmacokinetic and pharmacodynamic profiles of compounds based on the this compound scaffold.

ProfileOptimization StrategyExample Modification
Pharmacokinetic
AbsorptionModulate lipophilicityEtherification of the hydroxyl group
DistributionControl protein bindingIntroduction of polar groups
MetabolismBlock metabolic sitesRetention of the fluorine atom
ExcretionAdjust polarityIntroduction of ionizable groups
Pharmacodynamic
PotencyEnhance target bindingIntroduction of hydrogen bond donors/acceptors
SelectivityDifferentiate between related targetsExploiting subtle structural differences in target binding sites
EfficacyOptimize functional responseFine-tuning of overall molecular shape and electronics

Advanced Research Perspectives and Future Directions

Computational Chemistry and Modeling Approaches

Computational modeling serves as a powerful tool to predict and understand the behavior of molecules, thereby guiding experimental research. For 4-(Aminomethyl)-3-fluorophenol, these methods can provide crucial insights into its electronic structure, reactivity, and potential interactions, accelerating its development from a theoretical concept to a practical chemical entity.

While specific computational studies on this compound are not yet widely published, its reactivity and interaction profiles can be predicted using established quantum chemical methods like Density Functional Theory (DFT). imist.marjpn.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G), can elucidate the molecule's electronic properties. imist.maelixirpublishers.com These calculations yield critical descriptors that govern chemical behavior. jmcs.org.mx

Key computational descriptors and their significance include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. rjpn.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents or biological targets. rjpn.org

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting interaction profiles, particularly in a biological context. nih.gov By modeling the interaction of this compound with the active site of a target protein, docking can predict binding affinity and orientation. mdpi.commdpi.com MD simulations can then be used to understand the stability of this interaction over time.

Computational DescriptorPredicted Significance for this compound
HOMO-LUMO Energy GapIndicates kinetic stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP)Highlights the electron-rich phenolic oxygen and amino group as sites for electrophilic interaction and the electron-deficient regions influenced by the fluorine atom.
Global Electrophilicity Index (ω)Quantifies the molecule's ability to accept electrons, predicting its behavior in reactions with nucleophiles. imist.ma
Natural Bond Orbital (NBO) AnalysisReveals hyperconjugative interactions and charge delocalization, explaining the stability contributions from intramolecular interactions. nih.gov

Structure-Property Relationship (SPR) studies are fundamental to understanding how molecular structure influences physicochemical properties. nih.gov For this compound, the interplay between the hydroxyl, aminomethyl, and fluorine substituents is key. The fluorine atom, due to its high electronegativity, significantly impacts the molecule's acidity (pKa), lipophilicity (logP), and dipole moment. researchgate.netresearchgate.net These properties are critical for applications in medicinal chemistry, as they affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

SPR studies would involve the systematic synthesis of analogs to probe the influence of each functional group. For instance, altering the position of the fluorine atom or modifying the aminomethyl side chain would provide data to build predictive quantitative structure-activity relationship (QSAR) models. mdpi.com

Furthermore, the this compound core can serve as a valuable scaffold for molecular design. mdpi.com Modern computational approaches, including graph-based generative models, can use this scaffold as a starting point to design novel molecules with desired properties. rsc.orgnih.govarxiv.orgresearchgate.net These models can explore vast chemical space to generate derivatives that are optimized for specific targets, such as a protein binding pocket, while ensuring the generated molecules are synthetically accessible. researchgate.net

Exploration of Novel Synthetic Methodologies

Advancing the utility of this compound hinges on the development of efficient, safe, and scalable synthetic routes. Modern synthetic chemistry offers promising strategies to overcome the limitations of traditional multi-step syntheses.

Late-stage fluorination (LSF) is a powerful strategy in modern synthetic chemistry that involves introducing fluorine atoms into complex molecules at a late point in the synthetic sequence. scilit.com This approach is highly valuable as it allows for the rapid generation of fluorinated analogs from common, non-fluorinated precursors.

For this compound, a potential LSF approach could involve the direct deoxyfluorination of a corresponding phenol (B47542) precursor, such as 4-(aminomethyl)phenol. Reagents like PhenoFluorMix have been developed for the efficient deoxyfluorination of a wide range of phenols, offering a potentially more direct route than traditional methods that often require harsh conditions and multiple steps. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Synthetic StrategyDescriptionPotential Advantages
Conventional SynthesisMulti-step process often starting from a pre-fluorinated building block, involving protection/deprotection and functional group interconversions.Well-established routes, but can be lengthy and low-yielding.
Late-Stage DeoxyfluorinationDirect conversion of the -OH group of a phenol precursor to a C-F bond using a modern fluorinating agent. organic-chemistry.orgresearchgate.netReduces step count, allows for rapid diversification of analogs from a common intermediate.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Developing a sustainable synthesis for this compound is crucial for its potential large-scale application. Key aspects of a green protocol would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ethanol (B145695). nih.govrsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. For instance, modern methods for phenol synthesis include the efficient ipso-hydroxylation of arylboronic acids under mild, metal-free, or base-free conditions. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Fluorine chemistry presents unique sustainability challenges due to the hazardous nature of many traditional fluorinating agents like hydrofluoric acid (HF). tandfonline.comresearchgate.net Modern research focuses on developing safer and more manageable fluorination protocols, such as solid-state fluorination using potassium fluoride, which can avoid the need for high-boiling, toxic solvents. rsc.orgeurekalert.org

Emerging Applications in Chemical Science

The unique combination of functional groups in this compound makes it a promising candidate for several emerging applications in chemical science.

Medicinal Chemistry and Drug Discovery: Fluorinated compounds are prevalent in pharmaceuticals, with fluorine substitution often leading to improved metabolic stability, binding affinity, and bioavailability. nih.govnih.govmdpi.com The this compound scaffold could be a valuable building block for the synthesis of novel therapeutic agents targeting a range of diseases. Its structure contains hydrogen bond donors (OH, NH2) and an acceptor (F), which are critical features for molecular recognition at biological targets.

Chemical Biology and Imaging: The incorporation of fluorine can be leveraged in the development of probes for ¹⁹F Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET), provided a suitable radioisotope is used. mdpi.com Furthermore, the aminophenol core is a feature in some fluorescent sensors, and the strategic placement of a fluorine atom could be used to tune the photophysical properties to create novel sensors for ions or biomolecules. acs.org

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including high-performance polymers and liquid crystals. researchgate.net The functional groups on this compound allow it to be polymerized or incorporated into larger structures, potentially imparting properties such as increased thermal stability, chemical resistance, and modified electronic characteristics.

Use as Versatile Reactive Intermediates in Complex Organic Synthesis

The strategic placement of amino, hydroxyl, and fluorine functional groups makes compounds like 4-Amino-3-fluorophenol (B140874) highly valuable and versatile reactive intermediates in the field of complex organic synthesis. nbinno.comnih.govsemanticscholar.org These molecules serve as foundational building blocks for constructing larger, more complex chemical structures, particularly in the pharmaceutical industry. nbinno.comnbinno.com

The reactivity of 4-Amino-3-fluorophenol stems from its distinct functional groups:

The amino group acts as a potent nucleophile, enabling reactions such as amide bond formation.

The hydroxyl group (phenol) can undergo etherification and other substitution reactions.

The fluorine atom modifies the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and often enhancing the metabolic stability and membrane permeability of the final product. google.com

A prominent example of its application is in the synthesis of the multi-kinase inhibitor drug, Regorafenib . researchgate.nettdcommons.org In the synthesis pathway for this anti-cancer agent, 4-Amino-3-fluorophenol is a crucial intermediate. researchgate.net Its structure provides the core aminofluorophenoxy moiety required for the final drug molecule. Researchers utilize its reactive sites to build upon the molecular scaffold, demonstrating its role as an essential component for creating complex active pharmaceutical ingredients. nbinno.comnbinno.com The high purity of this intermediate, typically over 98%, is critical for ensuring reliable outcomes in these multi-step syntheses. nbinno.com

Environmental Chemistry Research (e.g., pollutant degradation and chemical remediation)

While specific environmental degradation studies on this compound are not widely documented, research into related halogenated phenols provides insight into its potential environmental fate. Chlorophenols and their derivatives, for instance, are recognized as ubiquitous and persistent environmental contaminants originating from industrial waste and the breakdown of agricultural chemicals like pesticides. nih.govresearchgate.netresearchgate.net

Key points regarding the environmental chemistry of such compounds include:

Persistence: Halogenated aromatic compounds are often recalcitrant to natural biodegradation, leading to their persistence in soil and water. researchgate.net

Toxicity: Many halogenated phenols are toxic to aquatic organisms and can pose public health risks. nih.govresearchgate.net 4-Amino-3-fluorophenol is classified as toxic to aquatic life with long-lasting effects. nih.gov

Degradation Pathways: Research focuses on microbial degradation as a key remediation strategy. researchgate.netnorthwestern.edu Microorganisms may evolve new enzymes, such as oxygenases and dioxygenases, capable of breaking down these complex structures. researchgate.net The degradation of fluorinated pharmaceuticals and pesticides can sometimes lead to the formation of fluorinated breakdown products that are also persistent. acs.org

Future environmental chemistry research could focus on assessing the biodegradability of this compound and its derivatives, identifying potential microbial strains or enzymatic processes for its remediation, and characterizing any persistent transformation products to fully understand its environmental lifecycle. mdpi.com

Development of Advanced Materials and Reagents

Fluorinated Derivatives as Reagents in Specialized Techniques (e.g., immunodiagnostics)

Fluorinated organic compounds are instrumental in the development of advanced reagents for specialized scientific techniques, owing to the unique properties imparted by the fluorine atom. tcichemicals.com While not naturally abundant, the introduction of fluorine into organic molecules can significantly alter their biological, chemical, and physical characteristics. tcichemicals.com Fluorinated building blocks, which contain both a fluorine atom and a reactive functional group, are key starting materials for these reagents. tcichemicals.com

The structure of 4-Amino-3-fluorophenol makes it a suitable precursor for creating specialized fluorinated molecules. For example, it can be used in the synthesis of fluorinated rhodamine dyes, which are a class of highly fluorescent molecules used in various imaging and diagnostic applications.

The broader field of fluorinated reagents is rapidly advancing:

Electrophilic Fluorinating Agents: A wide array of reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have been developed to introduce fluorine atoms into molecules with high precision. wikipedia.orgnih.gov

Probes for Imaging: The incorporation of fluorine, particularly the isotope ¹⁸F, is fundamental to Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. Furthermore, the unique NMR signature of ¹⁹F allows for its use in specialized magnetic resonance imaging (MRI) applications. nih.gov

Bioactive Molecules: Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com The element is used to enhance properties like binding affinity, metabolic stability, and bioavailability. tcichemicals.com

Derivatives of this compound could potentially be developed into novel reagents for immunodiagnostics, where the aminomethyl group provides a handle for conjugation to biomolecules, and the fluorinated core acts as a detectable label or influences the molecule's binding properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-3-fluorophenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A nucleophilic fluorination approach using precursors like 4-aminophenol derivatives is commonly employed. For example, fluorination via [(18)F]fluoride substitution (as seen in analogous fluorophenol synthesis) requires anhydrous conditions and catalysts like Kryptofix 2.2.2 to enhance reactivity . Post-synthesis, purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) is critical to achieve >95% purity, as noted in reagent catalogs . Yield optimization involves controlling temperature (60–80°C) and avoiding hydrolysis of the aminomethyl group.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹⁹F NMR distinguishes fluorine environments (δ ~ -120 ppm for meta-fluorine in similar compounds) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₆H₆FNO, theoretical 143.05 g/mol) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and confirms the aminomethyl group’s position relative to fluorine, as demonstrated in fluorobenzoyl derivatives .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodological Answer : The compound is prone to oxidation due to the phenolic -OH and amine groups. Stability studies in buffers (pH 4–9) show degradation >10% after 24 hours at pH >7, necessitating storage at 2–8°C under inert gas (e.g., argon) . Use of stabilizers like ascorbic acid (0.1% w/v) in aqueous solutions extends shelf life.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the interactions of this compound with biological targets?

  • Methodological Answer : Parameterize the molecule using force fields like GAFF (Generalized Amber Force Field) with AM1-BCC charges, as done for structurally related 4-(aminomethyl) benzoic acid . Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina, validating poses with MD simulations (20 ns trajectories in GROMACS) to assess binding stability. Free energy calculations (MM-PBSA) quantify affinity differences caused by fluorine’s electronegativity .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects.

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites (e.g., deaminated or fluorinated byproducts) via LC-MS/MS .
  • Target Engagement Assays : Use fluorescent probes (e.g., APF/HPF for hydroxyl radical detection) to confirm on-target effects in cellular models .
  • Pharmacokinetic Modeling : Adjust dosing regimens based on clearance rates derived from plasma concentration-time curves.

Q. How does the electronic effect of the fluorine atom influence the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to the para-aminomethyl group. Quantum chemical calculations (DFT at B3LYP/6-311++G**) reveal reduced electron density at the ortho and para positions relative to fluorine, validated by Hammett σₚ constants . Experimental validation via nitration reactions shows preferential nitro group addition at the para-aminomethyl site.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.